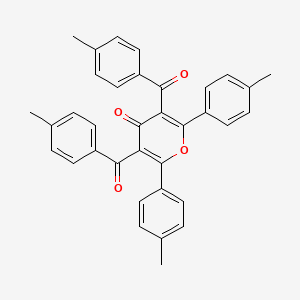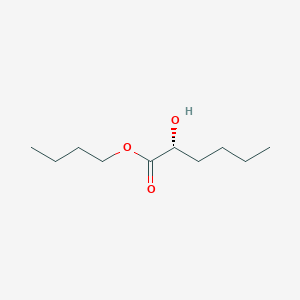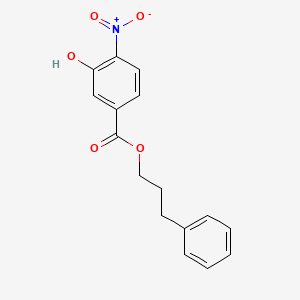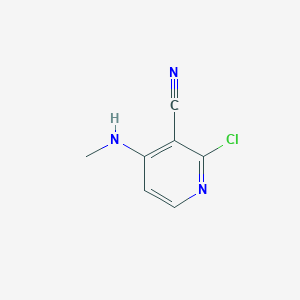
(2-Formyl-3-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2-formyl-3-hydroxyphényl)boronique est un composé organoboronique qui présente un groupe acide boronique lié à un cycle phényle, qui contient également des substituants formyle et hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2-formyl-3-hydroxyphényl)boronique implique généralement la borylation d’un précurseur approprié. Une méthode courante est l’hydroboration d’un précurseur alcyne ou alcène, suivie d’une oxydation pour introduire le groupe acide boronique. Les conditions réactionnelles impliquent souvent l’utilisation d’un catalyseur au palladium et d’une base, comme le carbonate de potassium, dans un solvant aqueux ou organique .
Méthodes de production industrielle
La production industrielle de l’acide (2-formyl-3-hydroxyphényl)boronique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2-formyl-3-hydroxyphényl)boronique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou d’autres composés contenant du bore.
Réduction : Le groupe formyle peut être réduit en alcool ou en d’autres formes réduites.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, conduisant à la formation d’éthers ou d’esters.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou les peracides sont couramment utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les conditions impliquent souvent l’utilisation d’acides ou de bases pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les esters boroniques, les alcools, les éthers et les esters, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie
En chimie, l’acide (2-formyl-3-hydroxyphényl)boronique est utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura, qui sont importantes pour former des liaisons carbone-carbone dans la synthèse de molécules organiques complexes .
Biologie
En recherche biologique, ce composé est utilisé comme sonde pour détecter et quantifier certaines biomolécules en raison de sa capacité à former des liaisons covalentes réversibles avec les diols et d’autres groupes fonctionnels .
Médecine
En chimie médicinale, l’acide (2-formyl-3-hydroxyphényl)boronique est étudié pour son potentiel en tant qu’inhibiteur d’enzymes telles que les protéases à sérine et les kinases, qui sont impliquées dans diverses maladies, dont le cancer .
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de matériaux avancés, y compris les polymères et les nanomatériaux, en raison de sa réactivité unique et de sa compatibilité avec les groupes fonctionnels .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Formyl-3-hydroxyphenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a probe for detecting and quantifying certain biomolecules due to its ability to form reversible covalent bonds with diols and other functional groups .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an inhibitor of enzymes such as serine proteases and kinases, which are involved in various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility .
Mécanisme D'action
Le mécanisme d’action de l’acide (2-formyl-3-hydroxyphényl)boronique implique sa capacité à former des liaisons covalentes avec les molécules cibles. Le groupe acide boronique peut interagir avec les diols et d’autres nucléophiles, formant des complexes stables. Cette interaction peut inhiber l’activité des enzymes en bloquant leurs sites actifs ou en modifiant leur conformation . Les groupes formyle et hydroxyle contribuent également à la réactivité et à l’affinité de liaison du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-formylphénylboronique : Structure similaire mais avec le groupe formyle dans une position différente.
Acide 4-formylphénylboronique : Un autre isomère de position avec le groupe formyle en position para.
Acide 2-formylphénylboronique : Il ne possède pas le groupe hydroxyle, ce qui le rend moins réactif dans certains contextes.
Unicité
L’acide (2-formyl-3-hydroxyphényl)boronique est unique en raison de la présence à la fois de groupes formyle et hydroxyle sur le cycle phényle, ce qui augmente sa réactivité et ses propriétés de liaison. Cette combinaison de groupes fonctionnels permet des applications polyvalentes dans divers domaines, notamment la synthèse organique, la chimie médicinale et la science des matériaux .
Propriétés
Formule moléculaire |
C7H7BO4 |
|---|---|
Poids moléculaire |
165.94 g/mol |
Nom IUPAC |
(2-formyl-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10-12H |
Clé InChI |
PBEDNINFFBTLJQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)O)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)


![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
